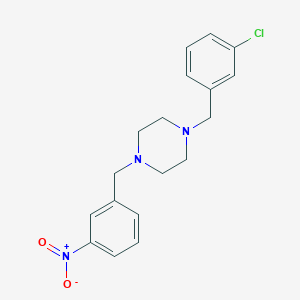
N-(3-bromophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide, also known as BPCA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in cancer cells, leading to a decrease in cell growth and proliferation. In material science, this compound is believed to interact with other molecules to form unique structures with specific properties.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects, depending on the application. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while in material science, this compound has been shown to exhibit luminescence and conductivity properties. In environmental science, this compound has been shown to selectively bind to heavy metal ions, making it a potential sensor for detecting these ions in water.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-bromophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide in lab experiments is its relative ease of synthesis, which makes it a cost-effective option for researchers. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on N-(3-bromophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide, including its potential use in drug delivery systems, its interaction with other molecules in material science, and its use as a sensor for detecting other types of ions in water. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
N-(3-bromophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide can be synthesized using a multi-step reaction process that involves the reaction of 3-bromobenzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with 3-hydroxyacetophenone. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
N-(3-bromophenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. In material science, this compound has been used to synthesize novel organic materials with unique properties, such as luminescence and conductivity. In environmental science, this compound has been studied for its potential use as a sensor for detecting heavy metal ions in water.
Propriétés
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-13-4-2-5-14(9-13)19-16(21)12(10-18)7-11-3-1-6-15(20)8-11/h1-9,20H,(H,19,21)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHMCXWWVBQWCC-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(2-furoylamino)benzoyl]amino}benzoic acid](/img/structure/B5814697.png)


![ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5814711.png)
![N-(2-{2-[1-(3-iodophenyl)ethylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814712.png)
![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814719.png)
![2-(1H-benzimidazol-2-ylthio)-N-[4-(methylthio)phenyl]acetamide](/img/structure/B5814735.png)

![ethyl 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5814763.png)


![1-(4-pentylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5814774.png)
![N'-[3-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5814780.png)